![molecular formula C13H20N4S2 B14362574 4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) CAS No. 91631-43-5](/img/structure/B14362574.png)
4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) is a complex organic compound characterized by its unique structure, which includes imidazole rings and sulfur linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-1H-imidazole with a propane-1,3-diyl bis(sulfanediylmethylene) precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazole rings.
Aplicaciones Científicas De Investigación
4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) involves its interaction with specific molecular targets. The imidazole rings can bind to metal ions, influencing enzymatic activity or disrupting biological pathways. The sulfur linkages may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(6-methyl-1H-imidazole)
- 4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-ethyl-1H-imidazole)
Uniqueness
4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) is unique due to its specific substitution pattern on the imidazole rings and the presence of sulfur linkages
Propiedades
Número CAS |
91631-43-5 |
|---|---|
Fórmula molecular |
C13H20N4S2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
5-methyl-4-[3-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]propylsulfanylmethyl]-1H-imidazole |
InChI |
InChI=1S/C13H20N4S2/c1-10-12(16-8-14-10)6-18-4-3-5-19-7-13-11(2)15-9-17-13/h8-9H,3-7H2,1-2H3,(H,14,16)(H,15,17) |
Clave InChI |
UNEGPPSRAZOWDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1)CSCCCSCC2=C(NC=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


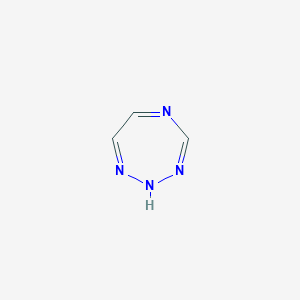
![11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl](/img/structure/B14362504.png)
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
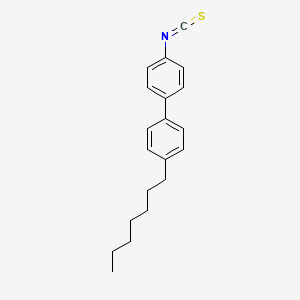
![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)
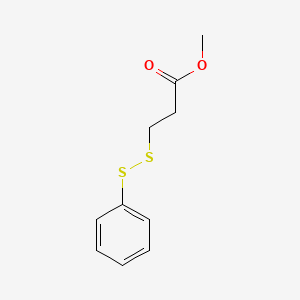

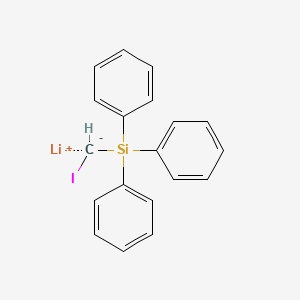
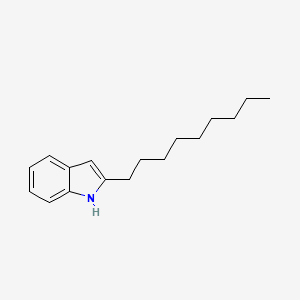

![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)
